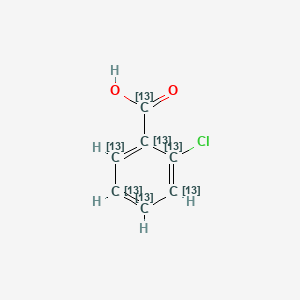
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a chlorinated derivative of benzoic acid, where the benzene ring is labeled with carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the chlorination of 1,2,3,4,5,6-13C6-labeled benzene followed by carboxylation. The reaction conditions often require the use of a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carboxylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoquinones.
Reduction: Reduction reactions can convert the compound to chlorinated cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Chlorinated benzoquinones.
Reduction: Chlorinated cyclohexane derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of labeled intermediates for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with molecular targets through its chlorinated and carboxylated functional groups. The compound can participate in various biochemical pathways, influencing enzyme activity and metabolic processes. The isotopic labeling allows for precise tracking of its metabolic fate and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
6-chlorobenzoic acid: Similar structure but without isotopic labeling.
1,2,3,4,5,6-13C6-benzene: Labeled benzene without chlorination.
Chlorinated benzoic acids: Various derivatives with different positions of chlorine substitution.
Uniqueness
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is unique due to its combination of isotopic labeling and chlorination, making it a valuable tool for detailed studies in chemistry and biology. The presence of carbon-13 isotopes enhances its utility in NMR spectroscopy and metabolic tracing, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C7H5ClO2 |
|---|---|
Molecular Weight |
163.51 g/mol |
IUPAC Name |
6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI Key |
IKCLCGXPQILATA-BNUYUSEDSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[13C](=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















